molecular formula C13H14BrN3O B5989842 1-benzyl-N'-hydroxypyridin-1-ium-4-carboximidamide;bromide

1-benzyl-N'-hydroxypyridin-1-ium-4-carboximidamide;bromide

Cat. No.: B5989842
M. Wt: 308.17 g/mol
InChI Key: RTRAEFRWWLLKQO-UHFFFAOYSA-N
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Description

1-benzyl-N’-hydroxypyridin-1-ium-4-carboximidamide;bromide is a compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of 1-benzyl-N’-hydroxypyridin-1-ium-4-carboximidamide;bromide allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N’-hydroxypyridin-1-ium-4-carboximidamide;bromide typically involves the alkylation of pyridine derivatives. One common method is the reaction of pyridine with benzyl bromide in the presence of a base, such as sodium hydroxide, to form the corresponding pyridinium salt . The reaction is usually carried out in a solvent like acetone or acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1-benzyl-N’-hydroxypyridin-1-ium-4-carboximidamide;bromide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N’-hydroxypyridin-1-ium-4-carboximidamide;bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water.

Major Products Formed

Properties

IUPAC Name

1-benzyl-N'-hydroxypyridin-1-ium-4-carboximidamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O.BrH/c14-13(15-17)12-6-8-16(9-7-12)10-11-4-2-1-3-5-11;/h1-9H,10,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRAEFRWWLLKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=NO)N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)/C(=N\O)/N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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